2-(Chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride is an organic compound belonging to the class of benzodiazoles, which are heterocyclic aromatic compounds characterized by a benzene ring fused to a diazole ring. This particular compound features a chloromethyl group and a fluorine atom, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound's molecular formula is with a molecular weight of approximately 202.59 g/mol .
The synthesis of 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride can be accomplished through several methods, primarily involving the reaction of 2-chloro-1,3-benzodiazole with suitable fluoromethylating agents. One common synthetic route employs the following steps:
In an industrial context, continuous flow synthesis techniques may be employed to enhance efficiency and yield. This involves precise control over parameters such as temperature, pressure, and reactant concentrations. Purification methods like recrystallization or chromatography are used to isolate high-purity products suitable for research and application.
The molecular structure of 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride consists of a benzodiazole core with a chloromethyl substituent at one position and a fluorine atom at another. The structural formula can be represented as follows:
The compound's InChI key is ADWBTAKDBGJMGY-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
The compound exhibits reactivity typical of halogenated benzodiazoles. Key reactions include:
The reaction conditions for these transformations often require careful optimization to achieve desired yields and selectivity. For example, when reacting with amines or alcohols, solvents such as ethanol or dimethylformamide might be employed under reflux conditions to facilitate the reaction .
The mechanism of action for 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride is not fully elucidated but is believed to involve:
Relevant data includes:
2-(Chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride has diverse applications in scientific research:
The medicinal history of benzimidazoles spans over seven decades, evolving from early anthelmintics to contemporary targeted therapies. The first-generation applications featured simple substituted derivatives like thiabendazole (introduced 1960s), which leveraged the unsubstituted N-H for anthelmintic activity through tubulin binding [9]. The subsequent proton-pump inhibitor revolution (1980s-1990s) yielded omeprazole and its analogs, which function as prodrugs activated in acidic environments to inhibit H⁺/K⁺ ATPase through covalent interaction with cysteine residues [9]. This era demonstrated the scaffold's capacity for target-specific modulation.
The 21st century witnessed an expansion into diverse therapeutic areas, with benzimidazole cores appearing in antihypertensives (telmisartan), antivirals, and anticancer agents (bendamustine). The latter exemplifies strategic bifunctional alkylation via chloromethyl groups, enabling DNA crosslinking [9]. This historical progression underscores a paradigm shift from serendipitous discovery to rational design, where substituent engineering transforms the innate properties of the benzimidazole core to address specific therapeutic challenges. The synthesis of increasingly complex derivatives—including halogenated and side-chain-functionalized variants—has accelerated structure-activity relationship (SAR) exploration across target classes.
Table 1: Clinically Significant Benzimidazole-Based Pharmaceuticals [9]
Drug Name | Therapeutic Category | Key Structural Features | Year Introduced |
---|---|---|---|
Thiabendazole | Anthelmintic | 4-Thiazolyl substitution | 1960s |
Omeprazole | Antiulcerant (PPI) | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] | 1989 |
Telmisartan | Antihypertensive (ARB) | 4'-[[4-Methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid | 1999 |
Bendamustine | Antineoplastic | N,N-di(2-chloroethyl)amino-1-methylbenzimidazole | 2008 (FDA approval) |
Albendazole | Anthelmintic | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate | 1982 |
Halogenation constitutes a cornerstone strategy in benzimidazole optimization, primarily through strategic introduction of fluorine and chlorine atoms. The fluorine atom, with its high electronegativity (3.98 Pauling scale) and modest steric demand (van der Waals radius 1.47 Å), induces profound electronic effects. Fluorine substitution enhances metabolic stability by resisting oxidative metabolism and reducing clearance rates through the formation of stronger C-F bonds (bond energy ~485 kJ/mol) compared to C-H bonds (~414 kJ/mol) [5]. Additionally, fluorine modulates pKa values, lipophilicity, and membrane permeability—critical parameters for central nervous system penetration and oral bioavailability. The ortho-effect of fluorine, particularly at positions 4, 5, or 6 of benzimidazole, influences ring conformation and dipole moments, potentially enhancing target complementarity [9].
Chlorine, despite its larger atomic radius and lower electronegativity than fluorine, offers distinct advantages. The chloromethyl group (-CH₂Cl) serves as a versatile synthetic handle for nucleophilic displacement reactions due to the polarizable C-Cl bond and the electron-withdrawing effect of chlorine, which enhances the electrophilicity of the adjacent carbon. This functionality enables rapid generation of chemical libraries through reactions with amines, thiols, and other nucleophiles. Furthermore, chlorine's lipophilicity (π-value 0.71) contributes to enhanced membrane penetration and hydrophobic binding pocket interactions, often improving potency against intracellular targets [5]. The synergistic combination of fluorine and chlorine within the same molecule—as exemplified in 2-(chloromethyl)-4-fluoro-1H-benzimidazole hydrochloride—exploits both electronic modulation and synthetic versatility.
Table 2: Comparative Effects of Halogen Substituents on Benzimidazole Properties [5] [9]
Property | Fluoro Substituent | Chloro Substituent | Impact on Bioactivity |
---|---|---|---|
Electron Withdrawing | Strong (σₘ = 0.34, σₚ = 0.06) | Moderate (σₘ = 0.37, σₚ = 0.23) | Alters pKa, dipole moments, and electron density |
Lipophilicity (π) | Low (π = 0.14) | Moderate (π = 0.71) | Modifies log P, membrane permeability |
Bond Strength | High (C-F 485 kJ/mol) | Moderate (C-Cl 339 kJ/mol) | Fluorine enhances metabolic stability |
Steric Demand | Small (vdW radius 1.47 Å) | Larger (vdW radius 1.75 Å) | Chlorine may induce steric hindrance |
Synthetic Utility | Limited for direct displacement | High (reacts with nucleophiles) | Chloromethyl enables diverse derivatization |
The molecular architecture of 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride (C₈H₇Cl₂FN₂) integrates two pharmacophoric elements: a 4-fluorobenzimidazole core and a reactive chloromethyl side chain at the 2-position. This configuration positions the compound as a bifunctional building block for drug development. The crystallographic properties reveal a planar benzimidazole ring system with bond lengths and angles consistent with aromatic systems, while the chloromethyl group adopts an orientation perpendicular to the plane to minimize steric interactions [2]. The hydrochloride salt enhances aqueous solubility through ionic dissociation, facilitating synthetic manipulations.
The fluoro substituent at the 4-position (equivalent to the 6-position in alternative numbering) exerts both electronic and steric effects. Positioned ortho to the benzimidazole nitrogen, fluorine withdraws electron density inductively, reducing the basicity of the adjacent nitrogen (pKa shift ~1-2 units) and influencing hydrogen-bonding capacity. This modification enhances metabolic stability against cytochrome P450-mediated oxidation at the 4,5-positions—a common degradation pathway for unsubstituted benzimidazoles. The chloromethyl group at the 2-position serves as a reactive site for structural diversification. Its electrophilic carbon undergoes nucleophilic substitution with amines to form aminomethyl derivatives (Mannich-type products), with thiols to form thioethers, and with carboxylates to form ester-linked conjugates [3]. This versatility underpins the compound's utility in generating analogs for SAR studies.
Table 3: Molecular Descriptors of 2-(Chloromethyl)-4-fluoro-1H-1,3-benzodiazole Hydrochloride [2] [3]
Property | Value / Description |
---|---|
Systematic Name | 2-(Chloromethyl)-4-fluoro-1H-benzimidazole hydrochloride |
CAS Registry Number | 156144-42-2 |
Molecular Formula | C₈H₆ClFN₂ (free base); C₈H₇Cl₂FN₂ (hydrochloride) |
Molecular Weight | 184.60 g/mol (free base); 221.06 g/mol (HCl salt) |
SMILES Notation | FC1=CC=C2C(NC(CCl)=N2)=C1 (free base) |
InChI Key | WDXMRBVCBCOJRU-UHFFFAOYSA-N (free base) |
Storage Conditions | Inert atmosphere, 2-8°C |
GHS Classification | Corrosive (Category 1B), H314 |
The synthetic routes to this compound typically employ cyclization strategies. One approach involves condensation of 4-fluoro-1,2-diaminobenzene with chloroacetic acid derivatives under dehydrating conditions. Polyphosphoric acid (PPA) serves as an effective cyclization agent, promoting both amide bond formation and dehydration to construct the benzimidazole ring [8]. Alternative methods utilize orthoesters or acyl chlorides as carboxyl equivalents. The positional isomerism in fluoro substitution (4- vs. 6-) observed in commercial sources (e.g., 4-fluoro [2] vs. 6-fluoro [3]) arises from differing ring numbering conventions rather than structural divergence—both refer to fluoro substitution ortho to the benzimidazole nitrogen. This compound's primary application lies in its role as an alkylating precursor for advanced intermediates. For instance, reaction with substituted piperazines generates compounds targeting kinase inhibition, while displacement with thioureas yields aminothiazoles with antimicrobial potential. The electron-withdrawing fluoro substituent mildly activates the chloromethyl group toward nucleophilic substitution, facilitating reactions under moderate conditions [2] [3].
Table 4: Synthetic Applications of 2-(Chloromethyl)-4-fluoro-1H-benzimidazole [8] [9]
Nucleophile | Reaction Conditions | Product Class | Therapeutic Target |
---|---|---|---|
Primary Amines | DIPEA, DMF, 60°C, 12h | N-(aminomethyl)benzimidazoles | Kinase inhibitors |
Secondary Amines | K₂CO₃, CH₃CN, reflux, 6h | Tertiary aminomethyl derivatives | Antimicrobial agents |
Thiophenols | EtOH, rt, 2h | Arylthioethers | Antiproliferative compounds |
Sodium Azide | DMF, 80°C, 8h | Azidomethyl intermediates | Click chemistry precursors |
Carboxylic Acids | K₂CO₃, KI, DMF, 100°C | Ester-linked conjugates | Prodrug development |
The strategic incorporation of dual functionalities creates a molecular platform for generating structurally diverse libraries. The chloromethyl group enables rapid analog synthesis, while the fluoro substituent provides stability and target affinity. This combination exemplifies modern medicinal chemistry's shift toward multipurpose intermediates that accelerate drug discovery pipelines targeting protein kinases, infectious diseases, and central nervous system disorders. Future directions include exploiting this scaffold in PROTAC (Proteolysis Targeting Chimera) design, where the chloromethyl group can anchor E3 ligase ligands, and the benzimidazole core engages target proteins [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7